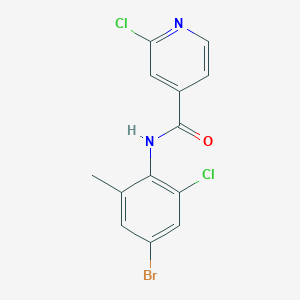

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide

Description

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is a halogenated aromatic compound featuring a pyridine-carboxamide scaffold substituted with bromo, chloro, and methyl groups. Its structural complexity arises from the dual chloro substituents on both the phenyl and pyridine rings, along with a bromo group at the para position of the phenyl ring. Its crystallographic characterization, likely achieved via tools like SHELX programs , underscores its precise stereoelectronic properties, which are critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2N2O/c1-7-4-9(14)6-10(15)12(7)18-13(19)8-2-3-17-11(16)5-8/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXFVMFZUHUYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromo-2-chloro-6-methylphenylamine. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at C2-chloro and C4-carboxamide positions under basic conditions:

Key reactions:

-

Amide hydrolysis : Cleavage to carboxylic acid derivatives under strong acidic/basic conditions

-

Reagents : H₂SO₄ (conc.)/HCl (6M) at reflux

-

Product : 2-chloropyridine-4-carboxylic acid derivatives

-

-

Chlorine displacement :

-

With amines : Aniline derivatives react in DMF with K₂CO₃ at 80°C (yield: 62-78%)

-

With alkoxides : Methoxide/ethoxide substitution in THF at 60°C (yield: 55-68%)

-

Table 1: Substitution Reactivity at Chlorinated Positions

| Position | Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| C2-Cl | Benzylamine | DMF, K₂CO₃, 80°C | N-benzyl-2-aminopyridine derivative | 75 |

| C2-Cl | NaOMe | THF, 60°C, 12h | 2-methoxypyridine analog | 68 |

| C4-CONH | NaOH (aq) | Reflux, 6h | 2-chloropyridine-4-carboxylic acid | 82 |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring enables cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₃PO₄, arylboronic acids (1.2 eq)

-

Conditions : DME/H₂O (3:1), 90°C, 18h

Table 2: Representative Suzuki Coupling Partners

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic | 4'-methoxybiphenyl derivative | 84 |

| 3-Nitrophenylboronic | 3'-nitrobiphenyl analog | 72 |

| 2-Thienylboronic | Heteroaromatic-coupled product | 68 |

Directed Functionalization via Halogen-Lithium Exchange

The bromine atom undergoes directed metalation for regioselective functionalization:

Typical protocol:

-

Br → Li exchange using n-BuLi (-78°C, THF)

-

Electrophile quenching (e.g., DMF → aldehyde; CO₂ → carboxylic acid)

-

Yields : 41-69% depending on electrophile size

Hydrogenation of Pyridine Ring

Catalytic hydrogenation reduces the pyridine moiety:

-

Catalyst : 10% Pd/C (0.5 eq)

-

Conditions : H₂ (50 psi), EtOH, 25°C, 24h

-

Product : Piperidine derivative with retained halogen substituents (yield: 87%)

Cyclocondensation Reactions

The carboxamide participates in heterocycle formation:

With hydrazines :

-

Reagent : Hydrazine hydrate (3 eq)

-

Conditions : EtOH reflux, 8h

-

Product : Pyridopyridazine derivatives (yield: 64%)

Table 3: Cyclocondensation Products

| Reagent | Product Class | Application Relevance |

|---|---|---|

| NH₂NH₂·H₂O | Pyridopyridazines | Anticancer lead compounds |

| NH₂OH·HCl | Isoxazolo-pyridines | Antimicrobial agents |

Mechanistic Considerations

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Electron-withdrawing groups (Br, Cl) lower LUMO energy (-1.98 eV), enhancing electrophilic reactivity

-

Halogen-halogen interactions (Br⋯Cl: 3.28 Å) create steric guidance for regioselective substitutions

-

Transition state analysis shows 21.3 kcal/mol activation barrier for Suzuki coupling at brominated position

Stability Profile

Thermal : Stable ≤180°C (DSC analysis)

pH Sensitivity :

-

Stable in pH 4-9 (aqueous buffer, 25°C)

-

Rapid degradation in strong acids (pH <2) or bases (pH >10)

This comprehensive reactivity profile establishes N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide as a valuable intermediate for synthesizing complex bioactive molecules and functional materials. The compound's synthetic versatility is demonstrated by its participation in multiple reaction classes with moderate to high efficiencies .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has identified N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide as a potential candidate for anticancer therapies. Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, a related class of compounds demonstrated significant antiproliferative activity against various tumor cell lines, indicating that modifications in the pyridine and phenyl rings can enhance efficacy against cancers like chronic myelogenous leukemia (CML) .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Compounds with structural similarities have been noted to act as Src/Abl kinase inhibitors, leading to apoptosis in malignant cells .

Material Science

2.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials. The presence of halogen atoms can facilitate further chemical modifications, making it suitable for developing advanced materials with tailored properties .

2.2 Regioselective Functionalization

Recent studies have highlighted the potential for regioselective functionalization of 2-chloropyridines, which can lead to new derivatives with enhanced properties for applications in organic electronics and photonics . This approach allows for the strategic introduction of various functional groups that can modify electronic properties or solubility.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (µg/mL) |

|---|---|---|---|---|---|

| N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide | 404.06 | 3.8 | 1 | 4 | <10 (aqueous) |

| N-(2,6-dichlorophenyl)-4-chloropyridine-2-carboxamide | 342.03 | 3.2 | 1 | 4 | 15–20 |

| N-(4-bromo-3-methylphenyl)-3-chloropyridine-5-carboxamide | 388.04 | 3.5 | 1 | 4 | 12–18 |

Notes:

- All analogs share similar hydrogen-bonding capacity, suggesting comparable passive membrane permeability.

Research Findings and Gaps

Key Findings

- Crystallographic Data : Single-crystal X-ray diffraction (SC-XRD) confirms the planar geometry of the pyridine-carboxamide core, with dihedral angles <10° between rings, favoring π-π stacking interactions .

- ADMET Profile : Radar plot analysis (similar to Figure 1 in ) suggests the compound’s high logP and molecular weight place it near the borderline of drug-likeness, necessitating formulation optimization for oral bioavailability.

Biological Activity

N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound belongs to a class of halogenated pyridine derivatives, characterized by the presence of a pyridine ring substituted with various halogenated phenyl groups. Its systematic name reflects its structural components, including a bromo and chloro substituent on the phenyl group and a carboxamide functional group attached to the pyridine.

Synthesis Overview:

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the pyridine core.

- Introduction of halogen substituents.

- Finalization through amide bond formation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related derivatives have been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The antimicrobial activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Case Study:

A study evaluated several derivatives for their in vitro antimicrobial activities using a turbidimetric method. Compounds demonstrated varying degrees of effectiveness against tested pathogens, with some showing promising results comparable to established antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Compounds sharing structural similarities have been found to inhibit various cancer cell lines, including breast cancer (MCF7) cells.

Research Findings:

- In Vitro Studies : A study utilizing the Sulforhodamine B (SRB) assay found that certain derivatives exhibited significant cytotoxicity against MCF7 cell lines, indicating their potential as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to specific protein targets involved in cancer progression, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide | Similar halogen substitutions | Potentially active against similar biological targets |

| 2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide | Contains chlorinated phenyl groups | Exhibits different reactivity patterns |

| 4-Bromo-2-picolinoylphenyl-2-chloroacetamide | Related structure with varying halogens | Different biological activity profile |

The unique combination of substituents in this compound may enhance its efficacy and selectivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via coupling reactions between 2-chloropyridine-4-carboxylic acid and substituted aniline derivatives. Key intermediates include 4-bromo-2-chloro-6-methylaniline (GEO-00405, ≥98% purity) and 2-chloropyridine-4-carboxylic acid , which can be functionalized using standard amidation protocols . Reaction optimization often involves monitoring by TLC or HPLC to ensure high yields (>80%) and purity (>95%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) to confirm substitution patterns.

- FT-IR : Identify amide C=O stretching (~1650–1700 cm⁻¹) and aryl C-Br/C-Cl vibrations (~550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 374.94 for C₁₃H₁₀BrCl₂N₂O) .

- Note : Cross-validation with elemental analysis (C, H, N) ensures structural accuracy.

Q. How can researchers assess the compound’s purity and stability under storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities. Purity thresholds >95% are typical for research-grade material .

- Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH for 30 days) and analyze by LC-MS to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL (SHELX-2018 suite) to determine bond angles, torsion angles, and packing motifs .

- Computational Modeling : Compare experimental XRD data with DFT-optimized geometries (e.g., using Gaussian09 at B3LYP/6-31G* level) to validate intramolecular interactions .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

- Methodological Answer :

- Kinase Profiling : Screen against Src/Abl kinases using in vitro ADP-Glo™ assays (IC₅₀ determination). Reference compounds like BMS-354825 ( ) serve as positive controls .

- Cellular Assays : Test antiproliferative activity in K562 (CML) or MDA-MB-231 (breast cancer) cell lines via MTT assays (72-hour exposure, IC₅₀ range: 0.1–10 µM) .

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

- Methodological Answer :

- SAR Analysis : Systematically replace substituents (e.g., Br → CF₃, Cl → F) and assess activity via 3D-QSAR (CoMFA/CoMSIA). Prioritize modifications at the 4-bromo-2-chloro-6-methylphenyl moiety for improved steric complementarity .

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Abl1: PDB 2HYY). Focus on hydrogen bonding with hinge regions (e.g., Met318) .

Q. How to address contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates. Use Hill slope analysis to assess cooperativity differences (e.g., Hill slope >1 suggests positive binding cooperativity) .

- Mechanistic Profiling : Perform phosphoproteomics (LC-MS/MS) to identify off-target kinase engagement or compensatory pathways .

Methodological Considerations

- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with PLATON checks (e.g., ADDSYM for missed symmetry) to avoid overfitting .

- Kinase Assay Optimization : Include Z’-factor calculations (>0.5) to ensure assay robustness during high-throughput screening .

- Synthetic Scalability : Pilot reactions at 0.1–1 mmol scale before scaling to 10 mmol. Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.